Uridine-5-diphosphoglucose disodium salt

Description

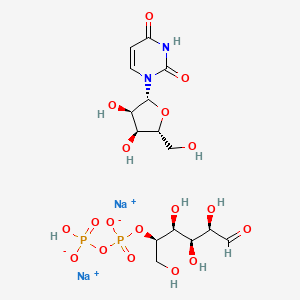

Uridine-5-diphosphoglucose disodium salt (UDPG-Na₂) is a nucleotide sugar critical in biochemical pathways, particularly glycogen synthesis and glycosylation. It consists of uridine linked to glucose via a diphosphate group, with two sodium counterions. Key properties include:

- Molecular formula: C₁₅H₂₂N₂Na₂O₁₇P₂ .

- Molecular weight: 610.3 g/mol .

- CAS numbers: 117756-22-6 (anhydrous) , 28053-08-9 (hydrated form) .

- Physical form: White crystalline powder, hygroscopic, stored at -20°C or desiccated at 5°C .

- Applications: Research in carbohydrate metabolism, glycobiology, and as a rescue agent in 5-fluorouracil (5-FU) chemotherapy .

Properties

Molecular Formula |

C15H24N2Na2O18P2 |

|---|---|

Molecular Weight |

628.28 g/mol |

IUPAC Name |

disodium;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;[oxido-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H12N2O6.C6H14O12P2.2Na/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;7-1-3(9)5(10)6(11)4(2-8)17-20(15,16)18-19(12,13)14;;/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);1,3-6,8-11H,2H2,(H,15,16)(H2,12,13,14);;/q;;2*+1/p-2/t4-,6-,7-,8-;3-,4+,5+,6+;;/m10../s1 |

InChI Key |

KWDGQJWFEYTPBN-IBOJMDDDSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C(C(C(C(C(C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Monophosphorylation of Uridine

The initial step involves phosphorylation of the nucleoside uridine at the 5′-hydroxyl group using phosphorous oxychloride (POCl3) . This reaction yields uridine 5′-monophosphate analogues, which are essential intermediates for subsequent coupling reactions.

- Reaction conditions typically include anhydrous solvents and controlled temperature to avoid side reactions.

- The monophosphate is isolated and purified before further activation.

Activation of Uridine 5′-Monophosphate

The uridine 5′-monophosphate is activated by reaction with 1,1′-carbonyldiimidazole (CDI) in dimethylformamide (DMF) for approximately 6 hours at room temperature. This activation forms an imidazolide intermediate that is reactive toward nucleophilic attack by sugar phosphates.

- The intermediate may transiently form a 2′-cyclic carbonyl group, which is hydrolyzed with methanol and triethylamine.

- The activated phosphate is then ready for condensation.

Condensation with Glucose 1-Phosphate

The key step is the condensation of the activated uridine 5′-monophosphate with glucose 1-monophosphate (in tributylammonium salt form) in DMF to form uridine-5-diphosphoglucose.

- This reaction forms the diphosphate linkage critical to the compound.

- The reaction proceeds under mild conditions to preserve the integrity of the sugar and nucleoside moieties.

- Purification is achieved by chromatographic techniques such as HPLC.

Salt Exchange to Disodium Salt

After synthesis, the compound is converted to its disodium salt form to improve solubility and stability for biochemical assays and storage.

- This involves ion exchange processes using cation-exchange resins neutralized with sodium ions.

- The final product is isolated as a powder with purity typically ≥90%.

Alternative Synthetic Routes and Analogues

- Modifications of the uridine base (e.g., 2-thiouridine, 4-thiouridine) and sugar moieties have been synthesized using similar phosphorylation and condensation strategies.

- For example, 2-thiouridine-5-diphosphoglucose shows enhanced potency as a receptor agonist.

- Sterically constrained analogues such as (S)-methanocarba derivatives have been prepared to study receptor binding conformations.

Summary Table of Synthesis Steps and Conditions

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Monophosphorylation | Uridine → Uridine 5′-monophosphate | Phosphorous oxychloride, anhydrous solvent, controlled temp | Selective phosphorylation at 5′-OH |

| 2. Activation | Uridine 5′-monophosphate → Imidazolide intermediate | 1,1′-Carbonyldiimidazole, DMF, 6 h, room temp | Formation of reactive phosphate intermediate |

| 3. Condensation | Imidazolide + Glucose 1-monophosphate → Uridine-5-diphosphoglucose | Tributylammonium glucose 1-phosphate, DMF, mild conditions | Formation of diphosphate bond |

| 4. Salt Exchange | Conversion to disodium salt | Cation-exchange resin, sodium neutralization | Improves solubility and stability |

| 5. Purification | Chromatography (HPLC) | Standard chromatographic methods | Ensures ≥90% purity |

Research Findings and Analytical Characterization

- The synthesized uridine-5-diphosphoglucose disodium salt and its analogues have been characterized using:

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^31P NMR) for structural confirmation.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.

- Pharmacological assays demonstrate that modifications at the uridine base and sugar moieties affect receptor agonist potency, with some analogues showing enhanced activity.

- The disodium salt form is preferred for biochemical assays due to its solubility and stability profile.

Chemical Reactions Analysis

Types of Reactions: Uridine-5-diphosphoglucose disodium salt undergoes various biochemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds . It can also participate in phosphorylation and hydrolysis reactions.

Common Reagents and Conditions:

Glycosylation: Catalyzed by glycosyltransferases in the presence of acceptor molecules such as proteins or lipids.

Phosphorylation: Involves kinases and ATP as the phosphate donor.

Hydrolysis: Catalyzed by specific hydrolases under physiological conditions.

Major Products Formed:

Glycosylation: Produces glycoproteins, glycolipids, and polysaccharides.

Phosphorylation: Results in phosphorylated intermediates involved in metabolic pathways.

Hydrolysis: Yields uridine monophosphate and glucose-1-phosphate.

Scientific Research Applications

Metabolic Studies

Uridine-5-diphosphoglucose disodium salt is pivotal in carbohydrate metabolism. It serves as a substrate in the synthesis of glycogen and other polysaccharides. Researchers utilize this compound to study metabolic pathways and energy production in cells, which is crucial for understanding conditions such as diabetes and obesity.

Key Points:

- Essential for glycogen synthesis.

- Important for studying metabolic disorders.

- Facilitates research on energy production.

Biochemical Assays

This compound is frequently employed in enzyme assays, particularly for glycosyltransferases. These enzymes are vital for synthesizing glycoproteins and glycolipids, which are important components of cell membranes and signaling molecules.

Applications:

- Substrate for glycosyltransferase activity assays.

- Used in liquid chromatography-mass spectrometry for detecting glycosides.

Pharmaceutical Development

In pharmaceutical formulations, this compound enhances the solubility and bioavailability of drugs targeting metabolic disorders. Its ability to improve drug delivery systems makes it a valuable asset in developing new therapies.

Benefits:

- Increases solubility of hydrophobic drugs.

- Enhances bioavailability of therapeutic agents.

Cell Culture Applications

This compound is utilized in cell culture media to support the growth and maintenance of various cell types. This application is especially relevant in cancer research and regenerative medicine, where maintaining healthy cell lines is crucial for experimental integrity.

Usage:

- Supports growth in cancer cell lines.

- Aids in regenerative medicine studies.

Genetic Research

In genetic studies, this compound is used for RNA synthesis and modification. It aids researchers in understanding gene expression and regulation mechanisms, contributing to advancements in genetic engineering and molecular biology.

Research Areas:

- RNA synthesis studies.

- Investigating gene expression regulation.

- Metabolic Pathway Analysis : A study published in Clinical Diabetes Research highlighted the use of this compound to elucidate metabolic pathways involved in glucose homeostasis. This research provided insights into potential therapeutic targets for diabetes management .

- Glycosyltransferase Activity Assay : Research conducted on Arabidopsis thaliana demonstrated that this compound was essential for radiometric assays assessing glycosyltransferase activity, contributing to our understanding of plant metabolism .

- Drug Formulation Enhancement : A pharmaceutical study showcased how incorporating this compound into drug formulations significantly improved the solubility and efficacy of poorly soluble drugs targeting metabolic disorders .

Mechanism of Action

Uridine-5-diphosphoglucose disodium salt acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17, thereby inducing oligodendrocyte differentiation . These interactions play a significant role in the regulation of inflammation and neutrophil polarization .

Comparison with Similar Compounds

Structural Differences

The primary distinction among UDP-sugars lies in the sugar moiety and salt form:

Notes:

- UDP-glucuronic acid is structurally similar to UDPG but oxidized at C6 to form a carboxyl group, enabling its role in detoxification via glucuronidation .

- UDP-galactose differs from UDPG by the configuration of the hydroxyl group at C4, critical for lactose synthesis and glycoprotein modification .

- GDP-glucose replaces uridine with guanosine, altering receptor binding in purinergic signaling pathways .

Key Findings :

- UDPG is essential in mammals for glycogen synthesis, while UDP-glucuronic acid conjugates toxins and drugs for excretion .

- UDP-galactose’s epimeric structure enables its use in galactosylation, a process critical for brain and liver function .

- GDP-glucose is prevalent in prokaryotic systems, highlighting evolutionary divergence in nucleotide sugar utilization .

Physicochemical and Stability Properties

Q & A

Q. Advanced Research Focus

Isolated Enzyme Assays : Combine UDPG with glycogen synthase and measure glycogen production via periodic acid-Schiff staining or enzymatic digestion followed by glucose quantification.

Cell-Based Systems : Use hepatocyte models and siRNA knockdown of UDPG-utilizing enzymes (e.g., UGP2) to assess glycogen depletion via Western blot or immunofluorescence.

Metabolic Flux Analysis : Employ 13C-labeled glucose to trace UDPG’s contribution to glycogen pools using NMR or MS .

What are the critical considerations for handling and storing UDPG in long-term studies?

Q. Basic Research Focus

- Storage : Lyophilized UDPG should be stored at –20°C in airtight containers to prevent hydrolysis. Reconstituted solutions (neutral pH) are stable for ≤1 week at 4°C.

- Contamination Control : Use nuclease-free water and avoid repeated freeze-thaw cycles to maintain integrity.

- Safety : While non-toxic, wear gloves and eye protection to prevent irritation from prolonged exposure .

How can researchers optimize UDPG stability in cell culture media?

Advanced Research Focus

UDPG degradation in media is influenced by phosphatases and temperature. Mitigation strategies include:

- Adding phosphatase inhibitors (e.g., sodium fluoride, β-glycerophosphate).

- Pre-incubating media at 37°C to inactivate endogenous enzymes.

- Using short-term exposure protocols (<2 hours) to minimize hydrolysis .

What analytical techniques are suitable for distinguishing UDPG from structurally similar nucleotides?

Q. Advanced Research Focus

- HPLC with UV/Vis Detection : Use anion-exchange columns (e.g., Dionex CarboPac PA1) with isocratic elution (50 mM NaOH/NaOAc gradient).

- Capillary Electrophoresis (CE) : Separate UDPG from UDP-galactose or UDP-glucuronic acid using borate buffer (pH 9.2) and detect at 254 nm.

- Enzymatic Coupling Assays : Treat samples with UDP-glucose dehydrogenase and NAD+ to quantify UDPG-specific oxidation via absorbance at 340 nm .

How does pH affect UDPG’s reactivity in glycosyltransferase assays?

Basic Research Focus

Glycosyltransferases typically require neutral to slightly alkaline conditions (pH 7.0–8.0) for optimal activity. Researchers should:

- Pre-equilibrate reaction buffers (e.g., Tris-HCl, pH 7.5).

- Avoid acidic conditions (pH <6.5) to prevent UDPG hydrolysis into UMP and glucose-1-phosphate.

- Monitor pH stability using fluorescent probes (e.g., SNARF-1) in real-time assays .

What controls are essential when studying UDPG’s extracellular signaling effects?

Q. Advanced Research Focus

- Negative Controls : Use UDP (lacks glucose moiety) to isolate UDPG-specific effects.

- Competitive Inhibitors : Include P2Y receptor antagonists (e.g., suramin) to confirm receptor-mediated responses.

- Purity Verification : Test UDPG batches for endotoxins (LAL assay) to exclude immune activation artifacts .

How can researchers address low yields in enzymatic synthesis of UDPG analogs?

Q. Advanced Research Focus

- Enzyme Engineering : Use directed evolution to improve UDPG pyrophosphorylase activity toward non-natural substrates.

- Cofactor Recycling : Couple reactions with polyphosphate kinases to regenerate ATP and reduce costs.

- Product Stabilization : Add EDTA to chelate divalent cations and inhibit phosphatases during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.